molecular formula C12H8BrClO B3220456 1-Bromo-2-chloro-4-phenoxybenzene CAS No. 1196395-12-6

1-Bromo-2-chloro-4-phenoxybenzene

Cat. No. B3220456
CAS RN: 1196395-12-6
M. Wt: 283.55 g/mol
InChI Key: OFUOMHZSRDVPON-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-phenoxybenzene is a chemical compound with the molecular weight of 283.55 .


Synthesis Analysis

The synthesis of polysubstituted benzenes like this compound involves a series of reactions. The order in which reactions are carried out is often critical to the success of the overall scheme . The ability to plan a sequence of reactions in the right order is particularly important in the synthesis of substituted aromatic rings .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H8BrClO/c13-11-7-6-10 (8-12 (11)14)15-9-4-2-1-3-5-9/h1-8H . The molecular weight of this compound is 283.55 .


Chemical Reactions Analysis

The chemical reactions of this compound involve electrophilic aromatic substitution . This two-step mechanism is characterized by initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 283.55 and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Environmental Impact and Analysis

Occurrence and Environmental Fate of Brominated Compounds
Recent studies highlight the environmental presence and impacts of novel brominated flame retardants (NBFRs), including compounds related to 1-Bromo-2-chloro-4-phenoxybenzene. These compounds are increasingly applied in various industries, leading to concerns over their occurrence, environmental fate, and potential toxicity. A critical review by Zuiderveen et al. (2020) emphasizes the need for comprehensive research on the occurrence of NBFRs in indoor environments, emission sources, and their potential leaching into ecosystems. High concentrations of certain NBFRs have raised environmental concerns, pointing to significant knowledge gaps for numerous compounds not included in monitoring programs or studies (Zuiderveen, Slootweg, & de Boer, 2020).

Toxicity and Health Effects of Brominated Compounds
Another aspect of research on brominated compounds, including derivatives similar to this compound, focuses on their health effects. Studies have shown that polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which may contain structures analogous to this compound, exhibit toxicities similar to their chlorinated counterparts. These compounds, acting as endocrine disruptors and exhibiting potential carcinogenic effects, necessitate further investigation into their biological and environmental behaviors (Mennear & Lee, 1994).

Mechanism of Action

Target of Action

The primary target of 1-Bromo-2-chloro-4-phenoxybenzene is the benzene ring, a common component in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and resistant to reactions .

Mode of Action

This compound interacts with its target through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring . The mechanism involves two steps :

Biochemical Pathways

It’s known that benzylic halides typically react via an sn2 pathway for primary benzylic halides, and an sn1 pathway for secondary and tertiary benzylic halides .

Pharmacokinetics

The compound’s molecular weight (28355) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature (2-8°C) suggests that it may be sensitive to heat . Additionally, the compound is in liquid form, which may affect its distribution and absorption .

Safety and Hazards

1-Bromo-2-chloro-4-phenoxybenzene is associated with several safety hazards. It has been assigned the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-bromo-2-chloro-4-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClO/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUOMHZSRDVPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-bromo-3-chlorophenol (2.0 g, 0.0096 mol), phenylboronic acid (3.5 g, 0.029 mol), TEA (8.1 mL, 0.058 mol), cupric acetate (3.2 g, 0.017 mol) and DCM (40 mL) were added to a 100 mL oven dried flask and the reaction was stirred at rt for 24 h. Reaction mixture was then filtered through celite. The filtrate was concentrated in vacuo to give a residue which was purified by silica gel chromatography, eluting with 5% EtOAc in hexane. 1H NMR (400 MHz, CDCl3): δ=6.74 (dd, J=8.84, 2.78 Hz, 1H), 6.94-7.02 (m, 2H), 7.06 (d, J=2.78 Hz, 1H), 7.14 (t, J=7.33 Hz, 1H), 7.29-7.38 (m, 2H), 7.48 (d, J=8.84 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
8.1 mL
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Triethylamine (0.52 mL, 3.75 mmol) was added to a mixture of 4-bromo-3-chlorophenol (156 mg, 0.75 mmol), phenyl boronic acid (187 mg, 1.53 mmol), Cu(OAc)2 (208 mg, 1.15 mmol), molecular sieves (4 Å), and dichloromethane (7.5 mL). The mixture was stirred at room temperature overnight, and then additional phenyl boronic acid (186, 1.53 mmol) was added. The reaction was stirred at rt for an additional 7 h and filtered through Celite with dichloromethane. The filtrate was concentrated and purified by silica gel chromatography (100% hexanes) to give 1-bromo-2-chloro-4-phenoxybenzene (90 mg) as a clear liquid. 1H NMR (400 MHz, DMSO-d6): δ 7.75 (d, 1H), 7.42-7.47 (m, 2H), 7.27 (d, 1H), 7.23 (t, 1H), 7.11 (d, 2H), 6.92 (dd, 1H).
Quantity
0.52 mL
Type
reactant
Reaction Step One
Quantity
156 mg
Type
reactant
Reaction Step One
Quantity
187 mg
Type
reactant
Reaction Step One
Quantity
208 mg
Type
catalyst
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
1.53 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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